4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE
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Overview
Description
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with a unique structure that includes chloro, methoxy, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps. One common approach is to start with the appropriate chloro and methoxy-substituted benzene derivatives. These derivatives undergo a series of reactions, including Friedel-Crafts acylation, hydrazone formation, and sulfonation.
Friedel-Crafts Acylation:
Hydrazone Formation: The acylated product is then reacted with phenylhydrazine to form the hydrazone derivative.
Sulfonation: Finally, the hydrazone derivative undergoes sulfonation using a sulfonating agent like chlorosulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methoxy-4-methyl-quinoline: Similar in structure but lacks the hydrazone and sulfonate groups.
2-chloro-4-methyl-7-(methylthio)quinoline: Contains a methylthio group instead of the methoxy group.
4-chloro-6-methyl-2-trichloromethyl-quinoline: Contains a trichloromethyl group instead of the hydrazone and sulfonate groups.
Uniqueness
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazone and sulfonate groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H17ClN2O5S |
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Molecular Weight |
444.9g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H17ClN2O5S/c1-28-19-13-15(14-23-24-21(25)16-8-4-2-5-9-16)12-18(22)20(19)29-30(26,27)17-10-6-3-7-11-17/h2-14H,1H3,(H,24,25)/b23-14+ |
InChI Key |
KPSPXFIBEHBVPM-OEAKJJBVSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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